An In-depth Technical Guide to 1-(4-Chloro-2-fluorophenyl)piperazine
An In-depth Technical Guide to 1-(4-Chloro-2-fluorophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Chloro-2-fluorophenyl)piperazine, a heterocyclic amine of interest in medicinal chemistry and drug development. The information is presented to support research and development activities, offering key data points, methodologies for its characterization, and insights into its potential biological relevance.
Core Physicochemical Properties
1-(4-Chloro-2-fluorophenyl)piperazine is a substituted phenylpiperazine with the chemical formula C₁₀H₁₂ClFN₂.[1][2] Its structure consists of a piperazine ring linked to a 4-chloro-2-fluorophenyl moiety. The presence of halogen atoms and the piperazine nucleus suggests its potential for diverse biological activities, a hallmark of the broader phenylpiperazine class of compounds.[3]
A summary of its fundamental properties is provided in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₂ClFN₂ | [1][2] |
| Molecular Weight | 214.67 g/mol | [1][2] |
| Melting Point | 58-61 °C | [4] |
| Calculated logP | 2.1 | [5] |
| Predicted pKa | Basic pKa: 7.8 (Predicted) | This value is a prediction based on computational models. |
| Predicted Aqueous Solubility | Low to moderate (Predicted) | This is a qualitative prediction based on its chemical structure. |
| Physical Form | Solid | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate determination of the physicochemical properties of drug candidates. Below are generalized methodologies for key experiments, adaptable for the specific analysis of 1-(4-Chloro-2-fluorophenyl)piperazine.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter influencing the ionization state of a molecule at different pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
Methodology:
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Preparation of the Analyte Solution: A precisely weighed amount of 1-(4-Chloro-2-fluorophenyl)piperazine is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility. The concentration is usually in the range of 1-10 mM.
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Titration Setup: The solution is placed in a thermostatted vessel to maintain a constant temperature, typically 25 °C. A calibrated pH electrode is immersed in the solution.
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Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally to the analyte solution using a precision burette.
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Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the curve, which corresponds to the point where half of the piperazine nitrogens are protonated. For a diprotic base like piperazine, two pKa values may be determined.
Determination of logP by Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and interaction with biological targets.
Methodology:
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System Preparation: A biphasic system of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4) is prepared and mutually saturated by vigorous shaking followed by separation of the layers.
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Partitioning: A known amount of 1-(4-Chloro-2-fluorophenyl)piperazine is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then added to a known volume of the other phase in a separatory funnel.
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Equilibration: The mixture is shaken gently for a prolonged period (e.g., 24 hours) to allow for the compound to partition between the two phases until equilibrium is reached.
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Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility by HPLC
Aqueous solubility is a fundamental property that influences a drug's dissolution rate and bioavailability.
Methodology:
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Sample Preparation: An excess amount of solid 1-(4-Chloro-2-fluorophenyl)piperazine is added to a known volume of aqueous buffer (e.g., phosphate buffer at various pH values relevant to physiological conditions).
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Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.
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Separation of Undissolved Solid: The saturated solution is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
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Quantification: The concentration of the dissolved compound in the filtrate is determined by HPLC. This involves creating a calibration curve with standard solutions of known concentrations.
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Data Analysis: The aqueous solubility is reported as the measured concentration of the saturated solution (e.g., in µg/mL or mM).
Potential Biological Significance and Synthesis
While specific biological targets for 1-(4-Chloro-2-fluorophenyl)piperazine are not extensively documented in publicly available literature, the phenylpiperazine scaffold is a well-established pharmacophore found in numerous centrally active drugs, including antipsychotics, antidepressants, and anxiolytics.[3] These compounds often exhibit affinity for various G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.
The synthesis of 1-(4-Chloro-2-fluorophenyl)piperazine and its derivatives is a subject of interest in medicinal chemistry for the exploration of new therapeutic agents.[6][7][8] A general synthetic approach is outlined below.
References
- 1. ADMET Prediction | Rowan [rowansci.com]
- 2. 1-(4-chloro-2-fluorophenyl)piperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(4-Chloro-2-fluorophenyl)piperazine | C10H12ClFN2 | CID 2783123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
